Cas no 2097976-41-3 (1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde)

1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring both pyrazole and pyrrolidine moieties, linked by a ketone-functionalized ethylene bridge. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the aldehyde group at the 4-position of the pyrazole ring enhances its reactivity, enabling facile derivatization through condensation or nucleophilic addition reactions. The pyrrolidine-derived amide group contributes to its stability and potential bioactivity. This compound is well-suited for applications in medicinal chemistry, serving as a precursor for the synthesis of novel heterocyclic scaffolds with potential therapeutic relevance. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde structure
2097976-41-3 structure
Product name:1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
CAS No:2097976-41-3
MF:C10H13N3O2
MW:207.229121923447
CID:5047428

1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
    • 1-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazole-4-carbaldehyde
    • 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
    • Inchi: 1S/C10H13N3O2/c14-8-9-5-11-13(6-9)7-10(15)12-3-1-2-4-12/h5-6,8H,1-4,7H2
    • InChI Key: ILIARXNLKUORRA-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=C(C=O)C=N1)N1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Topological Polar Surface Area: 55.2
  • XLogP3: -0.2

1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O147336-100mg
1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3
100mg
$ 95.00 2022-06-03
Life Chemicals
F2147-7021-2.5g
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3 95%+
2.5g
$802.0 2023-09-06
Life Chemicals
F2147-7021-5g
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3 95%+
5g
$1203.0 2023-09-06
Life Chemicals
F2147-7021-0.25g
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3 95%+
0.25g
$361.0 2023-09-06
TRC
O147336-1g
1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3
1g
$ 570.00 2022-06-03
Life Chemicals
F2147-7021-0.5g
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3 95%+
0.5g
$380.0 2023-09-06
TRC
O147336-500mg
1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3
500mg
$ 365.00 2022-06-03
Life Chemicals
F2147-7021-1g
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3 95%+
1g
$401.0 2023-09-06
Life Chemicals
F2147-7021-10g
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde
2097976-41-3 95%+
10g
$1684.0 2023-09-06

Additional information on 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde

Professional Introduction to 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde (CAS No. 2097976-41-3)

1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde (CAS No. 2097976-41-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, serves as a versatile intermediate in the development of novel therapeutic agents. Its unique chemical properties and reactivity make it a valuable building block for synthesizing complex molecules with potential applications in drug discovery and medicinal chemistry.

The molecular framework of 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde consists of a pyrazole core functionalized with an aldehyde group at the 4-position and an N-substituted pyrrolidine moiety at the 2-position. This structural configuration imparts distinct chemical characteristics that are highly conducive to further functionalization and derivatization. The presence of both the aldehyde and pyrrolidine functionalities allows for diverse chemical transformations, making this compound an attractive candidate for exploring new synthetic pathways and pharmacophores.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways associated with human diseases. The pyrazole scaffold, known for its broad spectrum of biological activities, has been extensively studied for its potential as a pharmacological tool. The introduction of the 2-Oxo-2-(pyrrolidin-1-yl)ethyl side chain into the pyrazole core enhances its solubility and bioavailability, which are critical factors in drug design. This modification also contributes to improved metabolic stability, making it a promising candidate for further development.

One of the most compelling aspects of 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde is its utility in constructing heterocyclic compounds that exhibit significant biological activity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The aldehyde group at the 4-position of the pyrazole ring can be readily converted into various functional groups such as amides, esters, or thioethers, enabling the synthesis of a wide range of derivatives with tailored biological properties.

The pyrrolidine moiety in the structure also plays a crucial role in modulating the pharmacokinetic profile of derived compounds. Pyrrolidine derivatives are known to enhance binding affinity to biological targets due to their ability to form stable hydrogen bonds and hydrophobic interactions. This feature makes 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde an excellent starting material for designing drugs that require high specificity and potency.

In the context of current research, there is a particular focus on developing novel antiviral agents to combat emerging infectious diseases. The structural features of 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde make it a suitable candidate for designing inhibitors targeting viral proteases and polymerases. Recent studies have demonstrated that pyrazole-based compounds can effectively disrupt viral replication cycles by inhibiting key enzymatic steps. The aldehyde functionality provides a site for covalent bond formation with reactive residues on viral proteins, leading to potent antiviral activity.

The synthesis of 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde involves multi-step organic reactions that showcase the expertise required in medicinal chemistry. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with β-ketoesters or β-ketoamides, followed by functional group transformations to introduce the desired substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The versatility of 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde extends beyond its role as an intermediate in drug synthesis. It has also been utilized in materials science applications, where its ability to form stable coordination complexes with metal ions makes it useful in designing metallo-drugs and catalysts. These applications highlight the broad utility of this compound across multiple scientific disciplines.

The future prospects for 1-[2-Oxo-2-(pyrrolidin-1-y l)ethyl]-1H-pyrazole-4-carbaldehyde are promising, with ongoing research focusing on expanding its synthetic applications and exploring new therapeutic modalities. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with enhanced pharmacological properties. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics.

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